2-Heptanone oxime
Overview
Description
2-Heptanone oxime is an organic compound that belongs to the class of oximes. It is derived from 2-heptanone, a ketone with the molecular formula C7H14O. Oximes are characterized by the presence of the functional group C=N-OH. This compound is a colorless to pale yellow liquid with a characteristic odor. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptanone oxime can be synthesized through the condensation of 2-heptanone with hydroxylamine. The reaction typically involves the following steps:
- Dissolve 2-heptanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the mixture to around 7-8 using a base such as sodium hydroxide.
- Stir the mixture at room temperature for several hours.
- Extract the product using an organic solvent such as diethyl ether.
- Purify the product by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high conversion rates and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Heptanone oxime undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, this compound can hydrolyze to form 2-heptanone and hydroxylamine.
Reduction: Reduction of this compound using reagents such as sodium borohydride can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acids such as hydrochloric acid or sulfuric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: 2-Heptanone and hydroxylamine.
Reduction: 2-Heptanamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Heptanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its role as a pheromone in certain species, influencing behavior and communication.
Medicine: Research is ongoing to investigate its potential as a local anesthetic and its effects on biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-heptanone oxime involves its interaction with specific molecular targets. For example, as a pheromone, it binds to odorant receptors in rodents, triggering a behavioral response. In other applications, its effects are mediated through its conversion to other active compounds, such as amines, which then interact with biological pathways.
Comparison with Similar Compounds
2-Heptanone oxime can be compared with other oximes such as:
Acetone oxime: Similar in structure but derived from acetone.
Butanone oxime: Derived from butanone and used in similar applications.
Cyclohexanone oxime: Used in the production of nylon and other polymers.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its applications as a pheromone and potential anesthetic highlight its versatility compared to other oximes.
Properties
IUPAC Name |
N-heptan-2-ylidenehydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-7(2)8-9/h9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTGENGUUCHSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5314-31-8 | |
Record name | 2-Heptanone, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5314-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptanone, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Heptanone, oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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